molecular formula C14H10BrCl B12949833 (E)-1-bromo-4-(4-chlorostyryl)benzene

(E)-1-bromo-4-(4-chlorostyryl)benzene

Cat. No.: B12949833
M. Wt: 293.58 g/mol
InChI Key: IECFRRIIMHRKRT-OWOJBTEDSA-N
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Description

(E)-1-bromo-4-(4-chlorostyryl)benzene is an organic compound that belongs to the class of styrylbenzenes It is characterized by the presence of a bromo group and a chlorostyryl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-bromo-4-(4-chlorostyryl)benzene typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Heck reaction, where a bromo-substituted benzene reacts with a chlorostyrene derivative in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to achieve high yields of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient and cost-effective production. The choice of solvents, catalysts, and reaction parameters is carefully controlled to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(E)-1-bromo-4-(4-chlorostyryl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Palladium catalysts, bases like triethylamine, and solvents such as dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Major Products

    Substitution: Formation of substituted styrylbenzenes.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

(E)-1-bromo-4-(4-chlorostyryl)benzene has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of new materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: Explored as a precursor for the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of (E)-1-bromo-4-(4-chlorostyryl)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromo group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-bromo-4-(4-fluorostyryl)benzene
  • (E)-1-bromo-4-(4-methylstyryl)benzene
  • (E)-1-bromo-4-(4-nitrostyryl)benzene

Uniqueness

(E)-1-bromo-4-(4-chlorostyryl)benzene is unique due to the presence of both bromo and chlorostyryl groups, which confer specific reactivity and properties. The combination of these functional groups allows for versatile applications in organic synthesis and materials science, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H10BrCl

Molecular Weight

293.58 g/mol

IUPAC Name

1-bromo-4-[(E)-2-(4-chlorophenyl)ethenyl]benzene

InChI

InChI=1S/C14H10BrCl/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+

InChI Key

IECFRRIIMHRKRT-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Br)Cl

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)Br)Cl

Origin of Product

United States

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